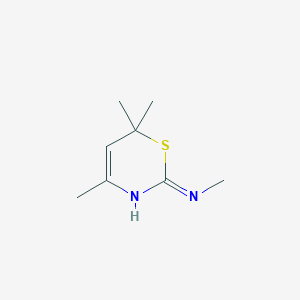

N,4,6,6-tetramethyl-6H-1,3-thiazin-2-amine

Description

Significance of 1,3-Thiazine Scaffolds within Medicinal Chemistry and Organic Synthesis

The 1,3-thiazine ring is a six-membered heterocyclic system containing one nitrogen and one sulfur atom at positions 1 and 3, respectively. This structural motif is of paramount importance in medicinal chemistry, primarily because it forms the core of various biologically active compounds. abcr.comchemsrc.com Derivatives of 1,3-thiazine have demonstrated a wide array of pharmacological properties, including antimicrobial, antifungal, antiviral, anti-inflammatory, anticancer, and anticonvulsant activities. abcr.comparchem.com The presence of the sulfur and nitrogen atoms in the ring allows for diverse chemical modifications, enabling the synthesis of a vast library of derivatives with tailored biological functions. chemsrc.com

In the realm of organic synthesis, 1,3-thiazines serve as valuable intermediates for the construction of more complex heterocyclic systems. Their unique chemical reactivity allows them to participate in various transformations, such as cycloaddition and ring transformation reactions. The N-C-S linkage within the 1,3-thiazine structure is a key feature that contributes to its synthetic utility and biological importance.

The following table provides a summary of the diverse biological activities associated with the 1,3-thiazine scaffold:

| Biological Activity | Therapeutic Potential |

|---|---|

| Antimicrobial | Treatment of bacterial and fungal infections |

| Antiviral | Management of viral diseases |

| Anti-inflammatory | Alleviation of inflammation-related conditions |

| Anticancer | Development of new cancer therapies |

| Anticonvulsant | Control of seizures in neurological disorders |

Historical Context and Evolution of Research on 1,3-Thiazine Derivatives

Research into thiazine (B8601807) compounds dates back several decades, with early studies focusing on their synthesis and basic chemical properties. The historical account of thiazines began in 1948 with the development of 1,4-thiazine. Over the years, the focus has shifted towards the synthesis and biological evaluation of various thiazine isomers, with the 1,3-thiazine scaffold emerging as a particularly promising area of investigation.

Early synthetic methods often involved condensation reactions of α,β-unsaturated ketones with thiourea (B124793) or its derivatives. These methods, while effective, sometimes suffered from harsh reaction conditions and limited substrate scope. The evolution of synthetic methodologies has led to the development of more efficient and environmentally friendly approaches, including multicomponent reactions and the use of green synthesis methods. parchem.com

The exploration of the biological activities of 1,3-thiazine derivatives has also evolved significantly. Initial studies often screened these compounds for broad antimicrobial activity. As our understanding of molecular biology and disease mechanisms has advanced, research has become more targeted, with scientists designing and synthesizing 1,3-thiazine derivatives with specific biological targets in mind. For instance, some derivatives have been investigated as inhibitors of specific enzymes or as modulators of cellular signaling pathways.

Current Research Landscape and Future Trajectories for N,4,6,6-tetramethyl-6H-1,3-thiazin-2-amine

The current research landscape for 1,3-thiazine derivatives remains vibrant, with a continuous stream of publications detailing the synthesis of novel compounds and the discovery of new biological activities. abcr.comchemsrc.com Researchers are actively exploring the potential of these compounds in various therapeutic areas, including oncology, infectious diseases, and neurology. abcr.com

However, a thorough review of the existing scientific literature reveals a notable scarcity of research specifically focused on This compound . While its chemical structure is known and it is commercially available from some chemical suppliers, there is a lack of published studies detailing its synthesis, chemical reactivity, or biological properties.

This gap in the literature presents a clear opportunity for future research. The unique substitution pattern of this compound, with its four methyl groups, may confer interesting and potentially useful properties. Future research trajectories could include:

Synthesis and Characterization: The development and optimization of a synthetic route to this compound would be a crucial first step. This would be followed by a comprehensive characterization of its physicochemical properties.

Biological Screening: A broad biological screening of the compound could be undertaken to identify any potential pharmacological activities. This could include assays for antimicrobial, anticancer, anti-inflammatory, and other relevant biological effects.

Structure-Activity Relationship (SAR) Studies: If any biological activity is identified, further studies could focus on synthesizing and evaluating related derivatives to establish structure-activity relationships. This could lead to the identification of more potent and selective compounds.

The following table outlines the basic chemical information available for this compound:

| Property | Value |

|---|---|

| CAS Number | 58544-50-6 |

| Molecular Formula | C8H14N2S |

| Molecular Weight | 170.28 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

N,4,6,6-tetramethyl-3H-1,3-thiazin-2-imine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S/c1-6-5-8(2,3)11-7(9-4)10-6/h5H,1-4H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETOVGWHAFRGPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(SC(=NC)N1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N,4,6,6 Tetramethyl 6h 1,3 Thiazin 2 Amine and Analogous Thiazine Systems

Cyclization-Based Synthetic Routes

Cyclization reactions represent a fundamental and widely employed strategy for the construction of the 1,3-thiazine ring system. These methods typically involve the formation of one or two key bonds in a pre-functionalized acyclic precursor to generate the desired heterocyclic core.

Precursor-Mediated Annulation Strategies for Thiazine (B8601807) Ring Formation

A primary and effective method for the synthesis of 6H-1,3-thiazin-2-amine derivatives, including the target compound N,4,6,6-tetramethyl-6H-1,3-thiazin-2-amine, is the acid-catalyzed condensation of an α,β-unsaturated ketone with a thiourea (B124793) derivative. In the case of the title compound, the logical precursors would be mesityl oxide (4-methyl-3-penten-2-one) and N-methylthiourea.

The reaction mechanism is thought to proceed through an initial Michael addition of the sulfur atom of the thiourea to the β-carbon of the α,β-unsaturated ketone. This is followed by an intramolecular cyclization involving the nucleophilic attack of one of the nitrogen atoms of the thiourea onto the carbonyl carbon of the ketone. Subsequent dehydration of the resulting cyclic intermediate leads to the formation of the 6H-1,3-thiazine ring. The use of N-methylthiourea as a precursor directly installs the N-methyl group on the exocyclic amino function.

This precursor-mediated annulation strategy is versatile and can be adapted for the synthesis of a variety of substituted 2-amino-1,3-thiazines by modifying the α,β-unsaturated ketone and the thiourea starting materials. For instance, the reaction of chalcones with thiourea in a basic medium is a well-established method for producing variously substituted 4,6-diaryl-6H-1,3-thiazine-2-amines. mdpi.com

| Precursor 1 (α,β-Unsaturated Ketone) | Precursor 2 (Thiourea Derivative) | Resulting Thiazine Derivative (General Structure) |

| Mesityl Oxide | N-Methylthiourea | This compound |

| Chalcone (1,3-diaryl-2-propen-1-one) | Thiourea | 4,6-Diaryl-6H-1,3-thiazin-2-amine |

| Trifluoromethyl enones | Thiourea/Thioacetamide | 2-Amino/2-methyl-dihydro-1,3-thiazines |

Influence of Reaction Parameters on Cyclization Efficiency and Stereoselectivity

The efficiency of the cyclization reaction to form 2-amino-1,3-thiazines is significantly influenced by several key reaction parameters, including the choice of catalyst, solvent, and temperature.

Catalyst: Acid catalysis is generally required to promote the condensation reaction. A range of acids, from mineral acids like hydrochloric acid to Lewis acids, can be employed. The strength and concentration of the acid can affect the reaction rate and the formation of byproducts. For example, in the synthesis of related benzothiazines, the choice of cyclodehydrating agent was found to be critical, with reagents like propylphosphonic anhydride (B1165640) (T3P) providing high yields. organic-chemistry.org

Solvent: The polarity and proticity of the solvent can influence the solubility of the reactants and intermediates, as well as the stability of charged transition states. Solvents ranging from alcohols to aprotic polar solvents have been used. In some instances, solvent-free conditions, particularly in conjunction with microwave irradiation, have proven to be highly effective.

Temperature: The reaction temperature plays a crucial role in overcoming the activation energy for the cyclization and dehydration steps. While some reactions proceed at room temperature over extended periods, thermal heating or microwave irradiation is often employed to accelerate the reaction and improve yields. For example, the thermal cyclization of methacryloyl thioureas to form 2-imino-1,3-thiazinan-4-ones is typically carried out at elevated temperatures. nih.gov

The stereoselectivity of the cyclization can be a factor when chiral centers are being formed. However, in the synthesis of this compound from mesityl oxide, no new stereocenters are generated.

| Parameter | Effect on Cyclization | Example |

| Catalyst | Influences reaction rate and can control chemoselectivity. | Use of T3P for cyclodehydration in benzothiazine synthesis. organic-chemistry.org |

| Solvent | Affects solubility, reaction rate, and work-up procedure. | Solvent-free conditions under microwave irradiation can be highly efficient. |

| Temperature | Controls reaction rate; higher temperatures often lead to faster reactions. | Thermal cyclization of acyl thioureas at 100°C. nih.gov |

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.

Integration of Aldehydes and Thiourea in Thiazine Synthesis

While the direct synthesis of the target compound via a three-component reaction involving an aldehyde is not the most straightforward approach, analogous thiazine systems can be synthesized using MCRs that incorporate an aldehyde, a source of the C-S-N backbone (like thiourea), and a third component that completes the ring.

A notable example is the synthesis of fused thiazine derivatives through a one-pot, three-component reaction of an isocyanide, dialkyl acetylenedicarboxylate, and a 2-amino-4H-1,3-thiazin-4-one derivative. researchgate.netnih.gov Although this does not directly yield the target structure, it demonstrates the utility of MCRs in constructing complex thiazine-containing systems. In these reactions, the components are carefully chosen to react in a specific sequence to build the final heterocyclic product.

Novel Substrate Scope Expansion in Multicomponent Approaches

The continuous development of MCRs has led to the expansion of the substrate scope for the synthesis of thiazine and related heterocyclic systems. For example, novel pyrazole-based azoles have been synthesized via multi-component reactions under microwave heating, showcasing the versatility of these methods. nih.gov The application of MCRs to generate libraries of structurally diverse thiazines is an active area of research. By varying the aldehyde, the thiourea derivative, and the third reactive partner, a wide array of substituted thiazines can be accessed. This approach is particularly valuable for medicinal chemistry applications where the exploration of structure-activity relationships is crucial.

One-Pot and Microwave-Assisted Synthetic Protocols

To enhance the efficiency, reduce reaction times, and often improve yields, one-pot and microwave-assisted synthetic protocols have been increasingly applied to the synthesis of 1,3-thiazine derivatives.

One-pot syntheses, which involve multiple reaction steps being carried out in the same reaction vessel without the isolation of intermediates, offer significant advantages in terms of operational simplicity and reduced waste generation. The synthesis of this compound can be envisioned as a one-pot process where mesityl oxide and N-methylthiourea are reacted in the presence of an acid catalyst without the need to isolate any intermediates.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles. The synthesis of various heterocyclic compounds, including thiazoles and fused thiazine systems, has been successfully achieved using microwave-assisted one-pot, three-component reactions. nih.govnih.govresearchgate.net For instance, the synthesis of novel bioactive thiazolyl-pyridazinediones has been efficiently carried out via a multicomponent synthesis under microwave irradiation. nih.gov It is highly probable that the synthesis of this compound from mesityl oxide and N-methylthiourea could be significantly optimized using a microwave-assisted one-pot protocol.

| Method | Key Advantages | Applicability to Target Compound |

| One-Pot Synthesis | Reduced work-up, higher overall yield, operational simplicity. | Direct condensation of mesityl oxide and N-methylthiourea. |

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields, cleaner reactions. | Acceleration of the acid-catalyzed cyclocondensation. |

Optimized Single-Step Methodologies for Enhanced Yields

The efficient construction of 2-amino-1,3-thiazine derivatives often relies on one-pot, multicomponent condensation reactions (MCRs). researchgate.net These reactions are highly valued in synthetic chemistry for their ability to generate complex molecular structures from simple starting materials in a single step, thereby reducing waste and saving time. researchgate.net A common and effective approach involves the reaction between α,β-unsaturated ketones (Michael acceptors), such as mesityl oxide, and thiourea. osi.lv

This reaction is typically catalyzed by an acid or a base. The selection of the catalyst and solvent system is crucial for optimizing the reaction rate and maximizing the yield of the desired thiazine product. For instance, the use of urea (B33335) or thiourea can itself serve as a reagent and part of the catalyst system in certain MCRs, leading to good or excellent product yields. researchgate.net Gold-catalyzed methodologies have also been developed, allowing for the formation of 1,3-thiazine derivatives in short reaction times with low catalyst loading and yielding excellent results. nih.gov

| Catalyst/Promoter | Starting Materials | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Urea/Thiourea | Aldehyde, Bromovinyl compound, Thiourea | Not Specified | Not Specified | Good to Excellent | researchgate.net |

| Gold (I) Chloride | Butynyl-thiourea derivative | Dichloromethane (DCM) | 15 min | 99% | nih.gov |

| Sodium Ethoxide | Acetylene monocarboxylates, Thiourea | Ethanol | Not Specified | Good | osi.lv |

| Chitosan | Multicomponent reaction | Not Specified | Short | High/Efficient | nih.gov |

Application of Microwave Irradiation for Accelerated Thiazine Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating the synthesis of heterocyclic compounds, including 1,3-thiazines. tandfonline.comresearchgate.net This method offers significant advantages over conventional heating, most notably a dramatic reduction in reaction times—often from hours to mere minutes. researchgate.net Furthermore, MAOS frequently leads to higher yields and cleaner reaction profiles.

The application of microwave irradiation has been particularly effective in three-component reactions for synthesizing 5,6-dihydro-4H-1,3-thiazine derivatives. tandfonline.com In many cases, these reactions can be performed under solvent-free conditions, which aligns with the principles of green chemistry by minimizing the use of volatile organic compounds. tandfonline.comresearchgate.net The efficiency of microwave heating stems from its ability to directly and rapidly heat the reaction mixture, leading to faster reaction rates. mdpi.com

| Method | Reaction Time | Yield | Conditions | Reference |

|---|---|---|---|---|

| Conventional Heating | 12–16 hours | Moderate to Excellent | Methanol | researchgate.net |

| Microwave Irradiation | A few minutes | Moderate to Excellent | Solvent-free | researchgate.net |

| Conventional Heating | Not Specified | Not Specified | Not Specified | tandfonline.com |

| Microwave Irradiation | Very short | Good to Excellent | Solvent-free | tandfonline.com |

Mechanistic Elucidation of this compound Formation

The formation of the 2-amino-1,3-thiazine ring system is a well-studied process, with the primary mechanism involving nucleophilic addition followed by a cyclization step. Alternative pathways, such as cycloaddition reactions, also contribute to the synthesis of the thiazine core.

Nucleophilic Addition and Cyclization Pathways

The most widely accepted mechanism for the formation of this compound from mesityl oxide and thiourea begins with a nucleophilic conjugate addition (a Michael addition). In this process, the highly nucleophilic sulfur atom of thiourea attacks the β-carbon of the α,β-unsaturated carbonyl system of mesityl oxide. bham.ac.uksemanticscholar.org

Exploration of [4+2] Cycloaddition Reactions in Thiazine Synthesis

While the nucleophilic addition-cyclization pathway is common, the 1,3-thiazine ring can also be synthesized via hetero-Diels-Alder [4+2] cycloaddition reactions. osi.lvnih.gov In this approach, a 1-thia-3-azabutadiene (an aza-diene containing sulfur) acts as the diene component, which reacts with a suitable dienophile (an alkene or alkyne).

This methodology has been successfully applied to synthesize various dihydro-1,3-thiazine derivatives. tandfonline.com For instance, an in-situ generated N-thiocarbonyl imine intermediate can react with an alkene like vinylbenzene in a process that proceeds through a hetero-Diels-Alder mechanism. tandfonline.com Microwave irradiation can also be used to promote these cycloaddition reactions, leading to optically active 1,3-thiazine derivatives. nih.gov The stereochemistry of the resulting products is a key aspect of these reactions, with factors like temperature and catalysts influencing the isomeric outcomes. nih.gov

Chemical Reactivity and Transformation Studies of the this compound Core

The this compound molecule possesses several reactive sites, including the endocyclic sulfur atom, the exocyclic amino group, and the double bond within the thiazine ring. These sites allow for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Oxidation Reactions of the Thiazine Sulfur Atom

The sulfur atom within the 1,3-thiazine ring is susceptible to oxidation. Like other sulfur-containing amino compounds, it can be oxidized to form the corresponding sulfoxide (B87167) and, under stronger conditions, the sulfone. nih.gov The oxidation state of the sulfur atom can significantly influence the chemical and physical properties of the molecule.

Common oxidizing agents can be employed for this transformation. For example, hydrogen peroxide (H₂O₂) in the presence of a catalyst like tungsten oxide can be used to convert 1,3-thiazinan-4-ones to their 1,1-dioxide derivatives (sulfones). nih.gov Similarly, potassium permanganate (B83412) (KMnO₄) has been used for the same purpose. nih.gov The specific product obtained (sulfoxide vs. sulfone) depends on the strength of the oxidizing agent and the reaction conditions. This reactivity is crucial as the resulting sulfoxides and sulfones may exhibit different biological activities compared to the parent thiazine.

| Oxidizing Reagent | Expected Product | Reference |

|---|---|---|

| Potassium Permanganate (KMnO₄) | 1,3-Thiazinan-4-one-1,1-dioxide (Sulfone) | nih.gov |

| Hydrogen Peroxide (30% H₂O₂) with Tungsten Oxide (WO₃) | 3-Alkyl-2-(4-methylsulfonylphenyl)-1,3-thiazinan-4-one (Sulfone) | nih.gov |

| Reactive Oxygen Species (General) | Sulfoxides, Sulfones | nih.gov |

| Iron Complexes | Sulfoxides | bohrium.com |

Reduction Chemistry of the this compound Ring System

The reduction of the this compound ring system can theoretically proceed through several pathways, primarily targeting the endocyclic C=N double bond. The specific outcomes of such reductions are highly dependent on the choice of reducing agent and the reaction conditions. Common reduction methodologies for similar heterocyclic systems involve catalytic hydrogenation or the use of chemical reducing agents.

Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, typically results in the saturation of the C=N bond. This would convert the 6H-1,3-thiazine ring into a fully saturated tetrahydro-1,3-thiazine derivative. The general transformation can be represented as follows:

Table 1: Catalytic Hydrogenation of this compound

| Reactant | Catalyst | Product |

|---|

Chemical reducing agents offer alternative pathways and potentially different selectivity. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that can selectively reduce imines, especially when activated. In the context of this compound, NaBH₄ could be employed to yield the corresponding tetrahydro-1,3-thiazin-2-amine. More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), could potentially lead to ring-opening reactions, although the stability of the 1,3-thiazine ring would influence this outcome.

A study on the synthesis of 2-amino-4,4,6-trisubstituted-5,6-dihydro-4H-1,3-thiazines involved the reduction of 1,3-isothiocyanato ketones with NaBH₄ to the corresponding alcohols as an intermediate step before cyclization. pharmacophorejournal.com While this is not a direct reduction of the thiazine ring, it highlights the compatibility of related functional groups with hydride reagents.

Table 2: Chemical Reduction of this compound

| Reactant | Reducing Agent | Solvent | Product |

|---|---|---|---|

| This compound | NaBH₄ | Methanol | N,4,6,6-tetramethyl-tetrahydro-1,3-thiazin-2-amine |

Nucleophilic Substitution Reactions at the Exocyclic Amino Group

The exocyclic amino group of this compound is a key site for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. Acylation and alkylation are the most common transformations.

Acylation of the exocyclic amino group can be readily achieved using acylating agents such as acid chlorides or acid anhydrides in the presence of a base to neutralize the acid byproduct. For instance, the reaction with acetyl chloride would yield the corresponding N-acetylated derivative. This type of reaction has been reported for analogous 6-[4-substitutephenyl]-4-phenyl-6H-1,3-thiazine-2-amines, which can be acylated to give N-[6-(4-substituted phenyl)-4-phenyl-6H-1,3-thiazine-yl] acetamide (B32628) derivatives. pharmacophorejournal.com

Table 3: Acylation of the Exocyclic Amino Group

| Reactant | Acylating Agent | Base | Product |

|---|---|---|---|

| This compound | Acetyl chloride | Pyridine | N-(4,6,6-trimethyl-6H-1,3-thiazin-2-yl)acetamide |

Alkylation of the exocyclic amino group is also a feasible transformation, though it may be complicated by competing N-alkylation at the endocyclic nitrogen atom. The regioselectivity of alkylation can be influenced by the nature of the alkylating agent, the solvent, and the presence of a base. Studies on 2-amino-1,3-benzothiazole have shown that alkylation with α-iodoketones occurs at the endocyclic nitrogen. mdpi.comresearchgate.net However, with careful selection of conditions, selective alkylation of the exocyclic amine can be achieved. For example, reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is a common method for N-alkylation of primary amines.

Table 4: Hypothetical N-Alkylation via Reductive Amination

| Reactant | Aldehyde/Ketone | Reducing Agent | Product |

|---|---|---|---|

| This compound | Acetone | NaBH(OAc)₃ | N-isopropyl-N,4,6,6-tetramethyl-6H-1,3-thiazin-2-amine |

Furthermore, the exocyclic amino group can participate in the formation of Schiff bases upon reaction with aldehydes and ketones. These imines can then be subjected to reduction to afford secondary amines, providing another route to N-alkylated derivatives.

Comprehensive Spectroscopic and Analytical Characterization of N,4,6,6 Tetramethyl 6h 1,3 Thiazin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For N,4,6,6-tetramethyl-6H-1,3-thiazin-2-amine, a combination of ¹H, ¹³C, and 2D NMR techniques would be required for an unambiguous assignment of all proton and carbon signals.

Proton (¹H) NMR Spectral Assignment and Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

A hypothetical ¹H NMR data table is presented below based on the analysis of structurally related compounds.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| N-CH₃ | ~ 2.8 - 3.2 | Singlet | 3H |

| C4-CH₃ | ~ 1.8 - 2.2 | Singlet | 3H |

| C5-H | ~ 4.5 - 5.0 | Singlet | 1H |

| C6-(CH₃)₂ | ~ 1.2 - 1.5 | Singlet | 6H |

N-CH₃: The methyl group attached to the exocyclic nitrogen would appear as a singlet.

C4-CH₃: The methyl group at the C4 position on the thiazinone ring is expected to be a singlet.

C5-H: The vinyl proton at the C5 position would likely appear as a singlet.

C6-(CH₃)₂: The two methyl groups at the C6 position are expected to be chemically equivalent and thus appear as a single singlet.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are indicative of the hybridization and chemical environment of the carbon atoms.

A projected ¹³C NMR data table is provided below.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| N-CH₃ | ~ 30 - 35 |

| C2 | ~ 160 - 165 |

| C4 | ~ 145 - 155 |

| C4-CH₃ | ~ 20 - 25 |

| C5 | ~ 100 - 110 |

| C6 | ~ 50 - 60 |

| C6-(CH₃)₂ | ~ 25 - 30 |

C2 (Imino Carbon): The carbon of the C=N bond is expected to resonate at a downfield chemical shift.

C4 and C5 (Olefinic Carbons): The sp² hybridized carbons of the double bond in the ring will have distinct chemical shifts.

C6 (Quaternary Carbon): The sp³ hybridized carbon bearing two methyl groups.

Methyl Carbons: The four methyl groups will each produce a signal in the upfield region of the spectrum.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., HMQC, DEPT)

To confirm the assignments made from ¹H and ¹³C NMR spectra, 2D NMR techniques are invaluable.

Heteronuclear Multiple Quantum Coherence (HMQC): This experiment would correlate the proton signals with the carbon signals they are directly attached to, confirming the C-H connectivities.

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments (DEPT-90 and DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups, which is particularly useful for assigning the various methyl groups and the vinyl C5-H.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Key expected vibrational frequencies for this compound are listed in the table below.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| N-H Stretch (if primary/secondary amine) | 3300 - 3500 | Medium |

| C-H Stretch (sp³ and sp²) | 2850 - 3100 | Medium-Strong |

| C=N Stretch (ring and exocyclic) | 1620 - 1680 | Strong |

| C=C Stretch (ring) | 1580 - 1620 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| C-S Stretch | 600 - 800 | Weak-Medium |

The presence of a strong band in the 1620-1680 cm⁻¹ region would be characteristic of the C=N stretching vibrations of the thiazinone ring and the exocyclic imino group.

Mass Spectrometry for Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

For this compound, the molecular ion peak ([M]⁺ or [M+H]⁺) would be expected at an m/z value corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals.

A hypothetical fragmentation data table is presented below.

| m/z Value | Possible Fragment Ion | Neutral Loss |

| [M]⁺ | Molecular Ion | - |

| [M - CH₃]⁺ | Loss of a methyl radical | CH₃ |

| [M - C₃H₆]⁺ | Retro-Diels-Alder fragmentation | Propene |

| [M - HNCH₃]⁺ | Cleavage of the exocyclic amine | Methylamine radical |

The fragmentation would provide valuable information for confirming the connectivity of the atoms within the molecule.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Determination

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. To determine the purity of this compound, a reversed-phase HPLC method would likely be developed.

A typical set of HPLC conditions that could be used for the analysis is outlined in the table below.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) in a gradient or isocratic elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength of maximum absorbance (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Under these conditions, the compound would elute at a specific retention time, and the peak area would be proportional to its concentration, allowing for quantitative analysis. The purity would be assessed by the presence of any other peaks in the chromatogram.

Structure Activity Relationship Sar Investigations of N,4,6,6 Tetramethyl 6h 1,3 Thiazin 2 Amine Derivatives

Systematic Elucidation of Substituent Effects on Biological Activity Profiles

For instance, in various series of 6-aryl-4-phenyl-6H-1,3-thiazin-2-amines, the introduction of electron-donating groups, such as hydroxyl and methoxy moieties, on the phenyl ring at the 4-position has been shown to enhance antimicrobial activity. nih.govjapsonline.com Conversely, the presence of a chloro group on the phenyl ring has also been reported to increase antibacterial efficacy. japsonline.com This suggests that the electronic properties of substituents play a crucial role in modulating the biological profiles of these compounds.

In the context of anticonvulsant activity, studies on 1,3-thiazine derivatives containing a naphthyl ring have indicated that the presence of a 4-fluorophenyl substituent on the thiazine (B8601807) ring resulted in the highest activity. derpharmachemica.com Furthermore, for antiviral activity against Herpes simplex virus type 1, derivatives bearing phenyl or 4-methoxyphenyl groups as substituents were found to be active. derpharmachemica.com

It is important to note that these findings are based on different 1,3-thiazine scaffolds and not the specific N,4,6,6-tetramethyl-6H-1,3-thiazin-2-amine core. Therefore, direct extrapolation of these substituent effects to the target compound should be approached with caution. Without systematic studies on this compound, a detailed data table of substituent effects on its biological activity cannot be constructed.

Impact of Stereochemistry on Functional Potency and Selectivity

The influence of stereochemistry on the functional potency and selectivity of this compound derivatives is an area with a significant lack of specific research. The core structure of this compound features a prochiral center at the C6 position due to the presence of two methyl groups. Modification of these groups could introduce chirality, making the investigation of stereoisomers and their differential biological activities a critical area of study.

General principles of medicinal chemistry suggest that stereoisomers of a chiral molecule can exhibit profound differences in their pharmacological profiles, including potency, efficacy, and selectivity for their biological targets. However, no publicly available studies were identified that have synthesized and evaluated the individual stereoisomers of chiral derivatives of this compound. Such investigations would be essential to fully understand the three-dimensional requirements for optimal interaction with its biological target(s).

Conformational Analysis and its Correlation with Receptor Binding Characteristics

Detailed conformational analysis and its direct correlation with the receptor binding characteristics of this compound are not documented in the current body of scientific literature. The 6H-1,3-thiazine ring can adopt various conformations, such as chair, boat, and twist-boat, which can significantly influence the spatial orientation of its substituents and, consequently, its ability to bind to a biological receptor.

Infrared spectroscopy and electric dipole moment studies on the parent, unsubstituted tetrahydro-1,3-thiazine have indicated a preference for a chair conformation with the NH group in an axial position. nih.gov However, the presence of four methyl groups on the this compound scaffold would undoubtedly alter its conformational preferences. The steric interactions between these methyl groups would play a significant role in determining the lowest energy conformation of the molecule.

Without experimental data from techniques such as X-ray crystallography or advanced NMR spectroscopy, coupled with computational modeling and receptor binding assays, the precise relationship between the conformation of this compound and its biological activity remains speculative. Understanding these conformational dynamics is a critical step in the rational design of more potent and selective analogs.

Exploration of Biological Activities and Molecular Target Identification for N,4,6,6 Tetramethyl 6h 1,3 Thiazin 2 Amine Analogs

Antimicrobial Activity Studies

The search for novel antimicrobial agents is a critical area of research due to the rise of multidrug-resistant pathogens. Derivatives of 1,3-thiazine have been a subject of interest for their potential antimicrobial properties. actascientific.comscholarsresearchlibrary.com These compounds, characterized by a six-membered ring containing nitrogen and sulfur atoms, have shown a range of biological activities. actascientific.com

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Various studies have demonstrated the potential of 1,3-thiazine derivatives as antibacterial agents against both Gram-positive and Gram-negative bacteria. japsonline.com The core structure of 1,3-thiazines is notably a component of cephalosporin (B10832234) antibiotics, which are effective against a wide array of pathogenic bacteria. actascientific.com

In one study, a series of 2-[4-(2-amino-6-phenyl-6H-1,3-thiazin-4-yl)phenoxy]ethanol derivatives were synthesized and evaluated for their in vitro antimicrobial activity. jocpr.com The results indicated that these compounds exhibited moderate to good antibacterial activity against the tested microorganisms. jocpr.com For instance, the compound with an unsubstituted phenyl ring (R=H) showed good activity against Staphylococcus aureus, while derivatives with chloro substitutions (4-Cl and 2-Cl) were effective against both S. aureus and Escherichia coli. jocpr.com Another derivative with a 4-N(CH3)2 group demonstrated good activity against Bacillus subtilis and Pseudomonas aeruginosa. jocpr.com

Another investigation focused on 3-(4,6-diphenyl-6H-1,3-thiazin-2-yl)-2-(4-methoxyphenyl) thiazolidin-4-one derivatives. These compounds were tested against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa). The study reported promising antibacterial activity for some of the synthesized compounds when compared to standard drugs. japsonline.com

| Compound/Analog | Gram-Positive Bacteria | MIC (μg/mL) | Gram-Negative Bacteria | MIC (μg/mL) | Reference |

|---|---|---|---|---|---|

| 2-amino-2-thiazoline | MDR Staphylococcus aureus | 32 | - | - | nih.gov |

| 2-thiazoline-2-thiol | MDR Staphylococcus aureus | 64 | - | - | nih.gov |

| 2-acetyl-2-thiazoline | MDR Staphylococcus aureus | 32 | - | - | nih.gov |

| Darobactin | - | - | Escherichia coli, Klebsiella pneumoniae | 2 | nih.gov |

Antifungal Potential against Pathogenic Fungal Species (e.g., Candida strains)

The antifungal properties of 1,3-thiazine analogs have also been a focus of research, with studies indicating their potential against pathogenic fungi like Candida albicans.

The aforementioned study on 3-(4,6-diphenyl-6H-1,3-thiazin-2-yl)-2-(4-methoxyphenyl) thiazolidin-4-one derivatives also screened these compounds against Candida albicans and Aspergillus niger. Several of the synthesized compounds, including those with specific substitutions, demonstrated good antifungal activity. japsonline.com Similarly, the investigation into 2-[4-(2-amino-6-phenyl-6H-1,3-thiazin-4-yl)phenoxy]ethanol derivatives found that some of these compounds were active against the tested fungal strains. jocpr.com

In a separate study, a novel antifungal agent, (4-phenyl-1, 3-thiazol-2-yl) hydrazine (B178648), demonstrated high-efficiency, broad-spectrum, and specific activities against various pathogenic fungi. The minimum inhibitory concentration (MIC) of this compound against these fungi ranged from 0.0625 to 4 μg/ml in vitro. frontiersin.org This compound was also found to be effective against azole-resistant C. albicans strains. frontiersin.org

| Compound/Analog | Fungal Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| (4-phenyl-1, 3-thiazol-2-yl) hydrazine (31C) | Pathogenic Fungi (including Candida, Aspergillus, Cryptococcus) | 0.0625 - 4 | frontiersin.org |

| 6-(2-benzofuran) HMA analog 9 | Cryptococcus neoformans | 16 | nih.gov |

| 6-(2-benzofuran) amiloride (B1667095) analog 8 | Cryptococcus neoformans | 16 | nih.gov |

| 4,6-disubstituted s-triazin-2-yl amino acid derivatives | Candida albicans | Variable (High inhibition zones) | nih.gov |

Inhibition of Microbial Biofilm Formation

Bacterial biofilms present a significant challenge in treating infections due to their increased resistance to conventional antibiotics. Research into new therapeutic strategies includes the development of agents that can inhibit biofilm formation.

A study on new thiazole (B1198619) nortopsentin analogues found that these compounds could interfere with the initial step of biofilm formation in a dose-dependent manner, with a particular selectivity against staphylococcal strains. The most active derivatives had IC50 values against Staphylococcus aureus ATCC 25923 ranging from 0.40 to 2.03 µM. These compounds exhibited an anti-virulence profile, inhibiting biofilm formation without affecting the growth of planktonic bacteria. nih.gov

Another study on 1,2,3,5-tetrazine (B1252110) derivatives linked to a benzothiazole (B30560) moiety reported that these compounds prevented biofilm formation in all four tested bacteria with inhibition percentages greater than 50%. nih.gov Specifically, the percentages of inhibition for biofilm formation ranged from 52% to 86.5% for one compound, 57.7% to 79.4% for another, and 59.9% to 80.3% for a third. nih.gov

| Compound/Analog | Bacterial Strain | IC50/Inhibition (%) | Reference |

|---|---|---|---|

| Thiazole nortopsentin analogues | Staphylococcus aureus ATCC 25923 | 0.40–2.03 µM (IC50) | nih.gov |

| 1,2,3,5-tetrazine derivative 4a | Klebsiella aerogenes, Acinetobacter baumannii, Enterococcus faecium, Staphylococcus epidermidis | 52 - 86.5% | nih.gov |

| 1,2,3,5-tetrazine derivative 4b | Klebsiella aerogenes, Acinetobacter baumannii, Enterococcus faecium, Staphylococcus epidermidis | 57.7 - 79.4% | nih.gov |

| 1,2,3,5-tetrazine derivative 4c | Klebsiella aerogenes, Acinetobacter baumannii, Enterococcus faecium, Staphylococcus epidermidis | 59.9 - 80.3% | nih.gov |

Synergistic Effects with Conventional Antimicrobial Agents

Combining novel compounds with existing antibiotics can be an effective strategy to combat multidrug-resistant bacteria. This approach can potentially restore the efficacy of conventional drugs.

A study investigating the synergistic activity of thiazoline (B8809763) derivatives with conventional antibiotics against multidrug-resistant Staphylococcus aureus found that these combinations significantly reduced the MIC values of the antibiotics. nih.gov This suggests that thiazoline derivatives could be used as an alternative therapeutic approach for treating soft tissue infections caused by MDR Staphylococcus aureus. nih.gov

Another research effort documented the synergistic effect between a 2-aminoimidazole/triazole conjugate and antibiotics in dispersing pre-established biofilms. This combination led to a significant increase in biofilm dispersion for Staphylococcus aureus. Furthermore, the 2-aminoimidazole/triazole conjugate was shown to resensitize multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii, to the effects of conventional antibiotics. nih.gov

| Compound/Analog | Antibiotic | Bacterial Strain | Observed Effect | Reference |

|---|---|---|---|---|

| Thiazoline derivatives (2-amino-2-thiazoline, 2-thiazoline-2-thiol, 2-acetyl-2-thiazoline) | Various conventional antibiotics | MDR Staphylococcus aureus | Significant reduction in MIC values | nih.gov |

| 2-aminoimidazole/triazole conjugate (Compound 1) | Colistin | Acinetobacter baumannii | Synergistic biofilm dispersion | nih.gov |

| 2-aminoimidazole/triazole conjugate (Compound 1) | Novobiocin | Staphylococcus aureus, Staphylococcus epidermidis | Synergistic biofilm dispersion | nih.gov |

| 2-aminoimidazole/triazole conjugate (Compound 1) | Tobramycin | Pseudomonas aeruginosa | Synergistic biofilm dispersion | nih.gov |

Antioxidant Activity Assessment

In addition to antimicrobial properties, various heterocyclic compounds, including thiazole and thiazine (B8601807) derivatives, have been evaluated for their antioxidant potential.

In Vitro Radical Scavenging Assays (e.g., DPPH)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate the antioxidant activity of chemical compounds.

A study on new N-methyl substituted thiazole-derived polyphenolic compounds evaluated their antioxidant capacity using DPPH and other assays. The in vitro evaluation showed that some of the synthesized compounds exhibited significantly enhanced antioxidant activity compared to established standards like ascorbic acid and Trolox. nih.gov

Another research paper reported on the synthesis and antioxidant activity of new 4-thiomethyl functionalised 1,3-thiazoles. The study, using the DPPH test, found that the synthesized compounds showed a high level of DPPH radical inhibition, in the range of 70.2% to 97.5%. For the most active derivatives, the IC50 values were determined to be in the range of 191-417 µM. researchgate.net

A separate investigation into oxazine (B8389632) and thiazine derivatives also included an assessment of their antioxidant activities using the DPPH assay. amazonaws.com

| Compound/Analog | DPPH Radical Scavenging Activity (IC50) | Reference |

|---|---|---|

| 4-thiomethyl functionalised 1,3-thiazoles (most active derivatives) | 191 - 417 µM | researchgate.net |

| Vernonia amygdalina Methanol Extract | 94.92 µg/ml | nih.gov |

| Vernonia amygdalina Ethanol Extract | 94.83 µg/ml | nih.gov |

| Vernonia amygdalina Aqueous Extract | 111.4 µg/ml | nih.gov |

Anti-Inflammatory Potential

Thiazine derivatives have demonstrated notable anti-inflammatory properties through various mechanisms. nih.govresearchgate.net Certain analogs, when conjugated with quinolones and quinones, have been shown to suppress the production of free radicals by neutrophils in vitro, suggesting a potential alternative to nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov In vivo studies using the carrageenan-induced paw edema model in rats have also confirmed the anti-inflammatory activity of novel imidazo[2,1-b] nih.govresearchgate.netthiazine derivatives. biointerfaceresearch.com

Furthermore, specific tricyclic 1,2-thiazine derivatives exhibit a preferential inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), a desirable characteristic for anti-inflammatory agents as it may reduce gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.com Some thiazine derivatives have been found to possess both anti-inflammatory and analgesic activities. nih.gov

| Thiazine Analog Class | Observed Effect | Experimental Model | Potential Mechanism |

|---|---|---|---|

| Thiazine-quinolone/quinone conjugates | Suppression of free radical production | In vitro (neutrophils) | Antioxidant/Radical scavenging |

| Imidazo[2,1-b] nih.govresearchgate.netthiazine derivatives | Reduction of edema | In vivo (carrageenan-induced rat paw edema) | Inhibition of inflammatory mediators |

| Tricyclic 1,2-thiazine derivatives | Anti-inflammatory activity | Enzyme assays | Preferential inhibition of COX-2 over COX-1 mdpi.com |

Anticancer Activity Evaluations against various Cell Lines

The anticancer potential of the 1,3-thiazine scaffold has been investigated against a range of human cancer cell lines. nih.gov These heterocyclic compounds have shown significant anti-proliferative capabilities. nih.gov

Research into 1,3-thiazine-2,4-dione derivatives revealed that phenyl- and naphthyl-substituted versions exhibit selective antitumoral activity against leukemia cells. nih.gov These compounds were found to induce cell death accompanied by DNA fragmentation. nih.gov In another study, the derivative 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d] nih.govresearchgate.netthiazin-4-one (DPBT) was evaluated for its effects on human colon adenocarcinoma cell lines HT-29 and LS180, demonstrating its anti-proliferative potential. nih.gov Similarly, other thieno-1,3-thiazin-4-one derivatives have shown anticancer activity against lung cancer (A549), colon adenocarcinoma (HT-29), and glioma (C6) cells. nih.gov The broad applicability of these compounds is further highlighted by the activity of various 1,3,4-thiadiazine derivatives against cell lines including A549 (lung), Hep3B (liver), MCF-7 (breast), and PC-3 (prostate). researchgate.net

| Thiazine Derivative Class | Target Cancer Cell Lines | Key Findings |

|---|---|---|

| Phenyl- and Naphthyl-substituted 1,3-thiazine-2,4-diones | Leukemia | Selective antitumoral activity; induced cell death with DNA fragmentation. nih.gov |

| 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d] nih.govresearchgate.netthiazin-4-one (DPBT) | HT-29, LS180 (Colon Adenocarcinoma) | Demonstrated significant anti-proliferative effects. nih.gov |

| Thieno-1,3-thiazin-4-one derivatives | A549 (Lung), HT-29 (Colon), C6 (Glioma) | Showed notable anticancer activity. nih.gov |

| 1,3,4-Thiadiazine derivatives | A549 (Lung), Hep3B (Liver), MCF-7 (Breast), PC-3 (Prostate) | Potent activity against a variety of cancer cell lines. researchgate.net |

Antiviral Activity (e.g., Anti-HIV Mechanisms involving related Thiazine Systems)

The thiazine nucleus is a component of various compounds exhibiting a range of biological activities, including antiviral effects. nih.gov Hybrid molecules incorporating the 1,3-thiazine ring have shown particular promise. For instance, hybrid derivatives of pyrazine-1,3-thiazine displayed antiviral activities in micromolar concentrations against several viruses, including Human Immunodeficiency Virus (HIV), influenza A virus, Enterovirus 71, and Coxsackievirus B3. nih.gov

Enzyme-based assays have confirmed that these hybrid compounds are active against HIV reverse transcriptase and the influenza A neuraminidase enzyme, indicating specific molecular targets for their antiviral action. nih.gov This suggests that the thiazine scaffold can be effectively utilized to develop targeted antiviral agents.

Other Reported Biological Modulations (e.g., Analgesic, Nitric Oxide Synthase Inhibition, Antihypotensive Properties)

Beyond the activities previously discussed, thiazine analogs have been associated with a variety of other biological effects.

Analgesic Properties : Certain 2-arylimino-5,6-dihydro-4H-1,3-thiazine derivatives have been reported to possess profound analgesic properties. naturalspublishing.compharmacophorejournal.com This activity has been linked to their function as agonists for cannabinoid receptors CB1 and CB2. nih.gov

Nitric Oxide Synthase (NOS) Inhibition : A series of 2-N-acylamino-5,6-dihydro-4H-1,3-thiazines demonstrated excellent activity as inhibitors of nitric oxide synthase (NOS) both in vitro and in vivo. naturalspublishing.compharmacophorejournal.com Overproduction of nitric oxide is implicated in various pathological conditions, making NOS inhibitors a valuable therapeutic target. nih.gov

Antihypotensive Properties : The same 2-N-acylamino-5,6-dihydro-4H-1,3-thiazines that inhibit NOS also act as antihypotensive agents in vivo. naturalspublishing.compharmacophorejournal.com

Neuroprotective Potential : Ring-fused 1,3-thiazin-2-amines have been investigated as potential treatments for Alzheimer's disease. mdpi.com These compounds show potent inhibitory activity against beta-secretase 1 (BACE1), an important enzyme in the pathogenesis of Alzheimer's. nih.govmdpi.com

| Biological Activity | Thiazine Derivative Class | Associated Target/Mechanism |

|---|---|---|

| Analgesic | 2-arylimino-5,6-dihydro-4H-1,3-thiazines | Agonism at Cannabinoid CB1/CB2 receptors nih.gov |

| NOS Inhibition | 2-N-acylamino-5,6-dihydro-4H-1,3-thiazines | Inhibition of Nitric Oxide Synthase naturalspublishing.compharmacophorejournal.com |

| Antihypotensive | 2-N-acylamino-5,6-dihydro-4H-1,3-thiazines | Associated with NOS inhibition naturalspublishing.compharmacophorejournal.com |

| Neuroprotection (Anti-Alzheimer's) | Ring-fused 1,3-thiazin-2-amines | Inhibition of BACE1 enzyme nih.govmdpi.com |

Molecular Target Identification and Mechanistic Pathways

Understanding the specific molecular targets and cellular pathways affected by N,4,6,6-tetramethyl-6H-1,3-thiazin-2-amine analogs is crucial for their development as therapeutic agents.

Enzyme Inhibition and Receptor Binding Affinity Studies

The diverse biological activities of thiazine derivatives are a direct result of their interaction with a range of specific enzymes and receptors.

Enzyme Inhibition : Thiazine analogs have been identified as inhibitors of several key enzymes. As noted, they can inhibit HIV reverse transcriptase, influenza A neuraminidase, cyclooxygenase-2 (COX-2), nitric oxide synthase (NOS), and beta-secretase 1 (BACE1). nih.govmdpi.comnaturalspublishing.compharmacophorejournal.commdpi.com Additionally, certain benzo[b] nih.govnih.govthiazin-3(4H)-one derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE), a primary target in Alzheimer's therapy. semanticscholar.org

Receptor Binding : Studies have shown that certain thiazine derivatives bind to specific neuronal receptors. Arylidene imidazo[2,1-b]thiazines have been synthesized and examined for their affinity to benzodiazepine (B76468) receptors. nih.gov Furthermore, the analgesic effects of some 2-arylimino-5,6-dihydro-4H-1,3-thiazine derivatives are attributed to their agonist activity at cannabinoid (CB1 and CB2) receptors. nih.gov

Modulation of Specific Cellular Signaling Pathways

The anticancer effects of thiazine derivatives are often rooted in their ability to modulate critical cellular signaling pathways that control cell proliferation and survival. For example, the mechanism of action for phenyl- and naphthyl-substituted 1,3-thiazine-2,4-diones in leukemia cells appears to involve the activation of the caspase cascade, leading to apoptosis. nih.gov This process is also associated with an imbalance in intracellular calcium (Ca2+) and disruptions in mitochondrial metabolism and/or endoplasmic reticulum stress. nih.gov

Other research on a benzofuro-1,3-thiazinone derivative in colon cancer cells pointed towards a mechanism involving the p38 kinase pathway. nih.gov Activation of p38 kinase led to a decrease in cyclin D1 expression, which in turn induced cell cycle arrest in the G1 phase, thereby halting cell proliferation. nih.gov The PI3K/AKT/mTOR signaling pathway is another critical regulator of cell growth and survival that is often dysregulated in cancer and inflammation, representing a potential target for thiazine-based compounds. nih.govmdpi.com

Investigation of Protein-Ligand Interactions (e.g., Beta-secretase inhibition by related thiazines)

The enzyme beta-secretase 1 (BACE1) is a primary therapeutic target in the research of Alzheimer's disease. Its role in the amyloidogenic processing of the amyloid precursor protein (APP) to generate amyloid-beta (Aβ) peptides has prompted extensive investigation into small molecule inhibitors. Among the heterocyclic scaffolds explored for BACE1 inhibition, the 1,3-thiazine core and its derivatives have emerged as a promising area of research. This section details the investigation of protein-ligand interactions between BACE1 and various thiazine-based analogs.

Detailed Research Findings

Research into the structure-activity relationships (SAR) of thiazine derivatives has provided significant insights into their binding mechanisms with the BACE1 active site. A notable class of these inhibitors is the furo[2,3-d] acs.orgnih.govthiazinamines. X-ray co-crystal structures of these compounds bound to the BACE1 active site have revealed key interactions. The binding is primarily driven by interactions with the catalytic aspartate dyad (Asp32 and Asp228), which is characteristic of aspartyl protease inhibitors. Furthermore, the biaryl amide portion of these molecules engages with the S1 and S3 pockets of the enzyme's active site, contributing to their inhibitory potency. nih.gov

Another significant class of related inhibitors is the aminothiazines. Studies on these compounds have demonstrated that strategic modifications to the thiazine ring can significantly impact their inhibitory activity. For instance, truncation of the S3 substituent of certain biaryl aminothiazine BACE1 inhibitors led to the development of compounds with lower molecular weight but still moderate activity. Despite this reduction in in-vitro potency, these truncated analogs showed significant reduction of brain Aβ levels in rodent models.

A critical area of SAR exploration has been the substitution at the C-6 position of the aminothiazine core. It was discovered that the metabolic instability of some lead compounds was associated with a 6-dimethylisoxazole group. Replacing this moiety with a more stable pyrimidine (B1678525) ring successfully overcame this metabolic liability while maintaining potent BACE1 inhibition. This highlights the viability of a strategy focused on truncating the S3 substituent to discover orally bioavailable and brain-penetrant BACE1 inhibitors.

The table below presents a series of S3-truncated, C-6 heteroaryl substituted aminothiazine BACE1 inhibitors and their corresponding inhibitory concentrations (IC50). The data illustrates the impact of various substitutions on the potency of these compounds against the BACE1 enzyme.

| Compound | R Group | BACE1 IC50 (nM) |

|---|---|---|

| 1 | 5-Methylisoxazol-3-yl | 140 |

| 2 | 3,5-Dimethylisoxazol-4-yl | 100 |

| 3 | 1-Methyl-1H-pyrazol-5-yl | 160 |

| 4 | Pyrimidin-5-yl | 110 |

| 5 | 2-Methylpyrimidin-5-yl | 29 |

| 6 | Pyridin-3-yl | 210 |

| 7 | 5-Methylpyridin-3-yl | 120 |

| 8 | 6-Methylpyridin-3-yl | 180 |

| 9 | 2-Methoxypyrimidin-5-yl | 39 |

| 10 | 2-Aminopyrimidin-5-yl | 1400 |

| 11 | 2-(Dimethylamino)pyrimidin-5-yl | 150 |

The data reveals that small, heteroaromatic groups at the C-6 position are well-tolerated. Notably, the 2-methylpyrimidin-5-yl substituent (Compound 5) and the 2-methoxypyrimidin-5-yl substituent (Compound 9) conferred the highest potency among the tested analogs. In contrast, the introduction of a bulky 2-(dimethylamino)pyrimidin-5-yl group (Compound 11) or a hydrogen-bond donating 2-aminopyrimidin-5-yl group (Compound 10) resulted in a significant loss of inhibitory activity. This suggests that the nature and size of the substituent at this position are critical for optimal interaction with the BACE1 active site.

The co-crystal structure of a representative furo[2,3-d]thiazinamine inhibitor bound to the BACE1 active site has provided a structural basis for these observations. The binding mode is characterized by interactions with the catalytic aspartate dyad and the engagement of the biaryl amide with the S1 and S3 pockets. nih.gov This structural information is invaluable for the rational design of novel and more potent thiazine-based BACE1 inhibitors.

Computational Chemistry and Molecular Modeling Applications in N,4,6,6 Tetramethyl 6h 1,3 Thiazin 2 Amine Research

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is crucial for predicting the interaction between a small molecule ligand, such as N,4,6,6-tetramethyl-6H-1,3-thiazin-2-amine, and a biological target, typically a protein or enzyme. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the target and scoring them based on their binding affinity.

Should a biological target for this compound be identified, molecular docking studies could elucidate key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information would be invaluable for understanding its mechanism of action and for designing more potent and selective analogs.

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. These methods can provide deep insights into the intrinsic properties of this compound.

Parameters that could be calculated include:

Optimized molecular geometry: Determining the most stable three-dimensional arrangement of atoms.

Distribution of electron density: Identifying electron-rich and electron-poor regions of the molecule.

Frontier molecular orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between them indicates the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing regions prone to electrophilic and nucleophilic attack.

These calculations would provide a fundamental understanding of the molecule's reactivity and its potential to interact with biological targets.

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could be used to:

Explore its conformational landscape: Identify the different shapes the molecule can adopt in solution and their relative energies.

Simulate its behavior in a biological environment: For instance, in an aqueous solution or within a lipid bilayer, to understand its solvation properties and membrane permeability.

Investigate the dynamics of its binding to a target protein: Once a complex is identified (e.g., through molecular docking), MD simulations can reveal the stability of the interaction, the flexibility of the binding site, and the role of water molecules in the binding process.

These simulations provide a dynamic picture of the molecule's behavior, complementing the static views offered by docking and quantum chemical calculations.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. If a set of 1,3-thiazine derivatives with known biological activities were available, a QSAR model could be developed.

The process would involve:

Data Set Collection: Gathering a series of molecules structurally related to this compound with measured biological activity.

Descriptor Calculation: Computing a variety of molecular descriptors for each compound, which are numerical representations of their structural, physical, and chemical properties.

Model Building: Using statistical methods to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques.

A validated QSAR model could then be used to predict the biological activity of new, untested derivatives of this compound, thereby guiding the synthesis of more potent compounds.

Future Research Directions and Translational Perspectives for N,4,6,6 Tetramethyl 6h 1,3 Thiazin 2 Amine

Design and Synthesis of Next-Generation N,4,6,6-tetramethyl-6H-1,3-thiazin-2-amine Derivatives

The synthesis of 1,3-thiazine derivatives is often achieved through the cyclization of chalcones with thiourea (B124793) in a basic medium. ekb.eg This foundational reaction provides a versatile platform for generating a library of this compound derivatives. Future synthetic strategies will likely focus on modifying the core structure to explore and optimize its biological activity.

Key areas for derivatization could include:

Substitution at the Amino Group: The primary amine at the 2-position presents a prime site for modification. Acylation could be employed to introduce a variety of functional groups, potentially modulating the compound's solubility, lipophilicity, and target-binding interactions. ekb.eg

Modifications of the Methyl Groups: While the tetramethyl substitution provides a specific steric and electronic profile, the synthesis of analogs with other alkyl or aryl groups at the 4- and 6-positions could lead to derivatives with altered pharmacological properties.

Introduction of Diverse Moieties: The incorporation of other pharmacologically active moieties, such as morpholine or substituted phenyl rings, has been shown to enhance the antimicrobial and anti-inflammatory activities of other 1,3-thiazin-2-amines. ekb.eg Similar strategies could be applied to the this compound scaffold.

A proposed synthetic scheme for generating a library of derivatives is outlined below:

| Step | Reaction | Reagents and Conditions | Potential Products |

| 1 | Claisen-Schmidt Condensation | Acetone and substituted aldehydes | Substituted chalcone intermediates |

| 2 | Cyclization | Thiourea, basic medium | This compound analogs |

| 3 | N-Acylation | Acyl chlorides or anhydrides | N-acylated derivatives |

Discovery of Novel Biological Applications for the Thiazine (B8601807) Scaffold

The 1,3-thiazine nucleus is a versatile pharmacophore associated with a wide spectrum of biological activities. nih.govpharmacophorejournal.com These include antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antitumor properties. pharmacophorejournal.comekb.eg Consequently, a crucial future direction for this compound is a comprehensive screening of its biological activities and those of its newly synthesized derivatives.

Systematic screening against a panel of clinically relevant microorganisms, various cancer cell lines, and in models of inflammation and neurological disorders is warranted. The structural similarity of the 1,3-thiazine core to the cephalosporin (B10832234) antibiotics suggests that antimicrobial activity, in particular, is a promising area of investigation. nih.gov Furthermore, the anti-inflammatory and analgesic properties observed in other 2-amino-1,3-thiazine derivatives suggest that this specific compound could also be a candidate for development in these therapeutic areas. ekb.eg

Advanced In Vitro Mechanistic Investigations at the Cellular and Subcellular Levels

A significant gap in the current understanding of this compound is the absence of detailed mechanistic studies. To translate this compound into a viable therapeutic candidate, a thorough investigation of its mechanism of action at the cellular and subcellular levels is imperative.

Future research should employ a range of advanced in vitro techniques, including:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific molecular targets of the compound.

Enzyme Inhibition Assays: If a specific enzyme is identified as a target, detailed kinetic studies can elucidate the mode of inhibition.

Cell-Based Assays: Investigating the effects of the compound on cellular processes such as proliferation, apoptosis, cell cycle progression, and signal transduction pathways.

Subcellular Localization Studies: Using fluorescence microscopy and other imaging techniques to determine the localization of the compound within the cell, which can provide clues about its mechanism of action.

Integration of Cheminformatics and Artificial Intelligence for Accelerated Drug Discovery

The fields of cheminformatics and artificial intelligence (AI) are revolutionizing the drug discovery process. nih.govnih.gov These computational tools can be leveraged to accelerate the development of this compound-based therapeutics.

Key applications of these technologies include:

Predictive Modeling: Machine learning algorithms can be trained on existing data for 1,3-thiazine derivatives to build models that predict the biological activity and physicochemical properties of novel, unsynthesized analogs. nih.gov This can help prioritize the synthesis of the most promising compounds.

Virtual Screening: Large virtual libraries of this compound derivatives can be screened against known therapeutic targets using molecular docking and other computational methods. nih.gov

Structure-Activity Relationship (SAR) Analysis: Cheminformatics tools can be used to analyze the SAR of a series of derivatives, helping to identify the key structural features responsible for biological activity and guiding the design of more potent and selective compounds. nih.gov

Scaffold Optimization: AI-driven generative models can propose novel molecular structures based on the 1,3-thiazine scaffold with optimized properties.

The integration of these computational approaches with traditional medicinal chemistry and biological testing will create a synergistic workflow, significantly reducing the time and cost associated with the discovery and development of new drugs based on the this compound scaffold.

Q & A

Q. What are the established synthetic routes for N,4,6,6-tetramethyl-6H-1,3-thiazin-2-amine, and how can purity be optimized?

The compound is typically synthesized via cyclocondensation reactions. A general method involves reacting thiourea with substituted ketones (e.g., 3-chloro-1-phenyl-1-butanone) in ethanol under reflux (75°C for 8 hours). Purification via column chromatography (e.g., 20% ethyl acetate in pet ether) yields the product with ~89% purity . To optimize purity, solvent selection (e.g., ethanol vs. DCM), reaction time, and chromatography conditions (e.g., gradient elution) should be systematically adjusted. Elemental analysis (C, H, N, S) and LC-MS (e.g., m/z 205.0701 [M+H]⁺) confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- FT-IR : NH₂ stretching (3435 cm⁻¹), C-N stretching (1327 cm⁻¹), and C-O-C vibrations (1248–1275 cm⁻¹) to confirm functional groups .

- ¹H/¹³C NMR : Peaks at δ 1.44 ppm (methyl groups) and δ 163.58 ppm (C2 of thiazine) validate substituent positions .

- LC-MS : Molecular ion peaks (e.g., m/z 390.2–425.2 for analogs) ensure correct molecular weight .

Q. What preliminary biological activities have been reported for thiazin-2-amine derivatives?

Analogous compounds exhibit antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values ranging from 62.5–125 µg/mL . Bioactivity is attributed to NH₂ and aryl substituents disrupting microbial cell membranes. Standard assays include broth microdilution (CLSI guidelines) and zone-of-inhibition tests .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Yield optimization strategies include:

- Catalyst screening : DIPEA enhances acylation efficiency (92% yield for pivalamide derivatives) .

- Temperature control : Heating at 75°C minimizes side reactions (e.g., oxidation) .

- Substituent engineering : Electron-withdrawing groups (e.g., Cl) on aryl rings improve stability (61–69% yields) . Contradictory data on melting points (e.g., 244–246°C vs. 281–283°C for chlorophenyl vs. methoxyphenyl analogs) suggest substituent-dependent crystallinity .

Q. What computational or experimental approaches validate structure-activity relationships (SAR) for thiazin-2-amine derivatives?

Q. How can analytical methods (e.g., HPLC) be validated for quantifying this compound in complex matrices?

Method validation requires:

- Linearity : R² ≥ 0.99 across 1–100 µg/mL.

- Recovery : >90% accuracy in spiked biological samples (e.g., plasma).

- LOD/LOQ : ≤1 µg/mL via signal-to-noise ratios . Discrepancies in LC-MS retention times (e.g., 1-C-2 TH vs. 1-C-4 TH) highlight the need for column recalibration .

Q. What strategies resolve contradictions in reported biological data (e.g., variable MIC values)?

- Strain standardization : Use ATCC reference strains to minimize variability .

- Synergy studies : Combine with β-lactams to overcome resistance mechanisms (e.g., efflux pumps) .

- Metabolic profiling : LC-MS/MS to identify degradation products affecting bioactivity .

Methodological Tables

Table 1. Key Synthetic Parameters for Thiazin-2-amine Derivatives

| Substituent | Yield (%) | Melting Point (°C) | LC-MS (m/z) | Reference |

|---|---|---|---|---|

| 2-Chlorophenyl | 61.9 | 244–246 | 425.2 | |

| 4-Methoxyphenyl | 68.7 | 281–283 | 421.4 | |

| Pivaloyl (amide) | 92.0 | 103–106 | 205.0701 |

Table 2. Spectral Benchmarks for Characterization

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| FT-IR | NH₂: 3435 cm⁻¹; C-N: 1327 cm⁻¹ | |

| ¹H NMR (CDCl₃) | δ 1.44 (d, J=6.8 Hz, CH₃); δ 5.55 (d, J=5.7 Hz, H-thiazine) | |

| LC-MS | [M+H]⁺: 390.2 (1-C-1 TH); 425.2 (1-C-2 TH) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.